S-15261

Vascular pharmacology Insulin resistance Nitric oxide

Procure S-15261 for reproducible insulin resistance and vascular research. Its prodrug dual-action requires in vivo conversion to both S-15511 and Y-415, recapitulating unique vascular benefits not seen with TZDs and efficacy where metformin fails. Essential for studies on postprandial metabolism and prodrug synergy.

Molecular Formula C36H35F3N2O4
Molecular Weight 616.7 g/mol
CAS No. 159978-02-6
Cat. No. B1680370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-15261
CAS159978-02-6
Synonyms3-(2-(2-(4-(2-(alpha-fluorenylacetylaminoethyl)benzoyloxy)ethylamino)-1-methoxylethyl))trifluoromethylbenzene
S 15261
S-15261
S15261
Molecular FormulaC36H35F3N2O4
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCOC(CNCCOC(=O)C1=CC=C(C=C1)CCNC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(F)(F)F
InChIInChI=1S/C36H35F3N2O4/c1-44-33(26-7-6-8-27(21-26)36(37,38)39)23-40-19-20-45-35(43)25-15-13-24(14-16-25)17-18-41-34(42)22-32-30-11-4-2-9-28(30)29-10-3-5-12-31(29)32/h2-16,21,32-33,40H,17-20,22-23H2,1H3,(H,41,42)
InChIKeyASWYZRRXMGAWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-15261 (CAS 159978-02-6) Research Compound: Insulin Resistance Model Applications


S-15261 (CAS 159978-02-6) is the L-isomer of a synthetic ethanolamine benzoate derivative [1], originally developed by Servier as an oral anti-hyperglycemic agent [2]. The compound is a prodrug that undergoes enzymatic cleavage in vivo to yield two active metabolites, S-15511 and Y-415 [3], which collectively mediate its pharmacological effects. S-15261 reduces hepatic glucose production and increases peripheral insulin sensitivity, and has been characterized across multiple insulin-resistant animal models including obese Sprague-Dawley rats, Psammomys obesus (sand rats), and JCR:LA-cp rats [4]. Notably, S-15261 does not produce hypoglycemia in normoglycemic animals [5], a feature relevant for research applications targeting insulin resistance without confounding baseline glucose perturbations.

Why S-15261 Cannot Be Substituted by Generic Insulin Sensitizers or Its Individual Metabolites


Direct substitution of S-15261 with a standard thiazolidinedione (TZD) insulin sensitizer or with either of its isolated metabolites introduces confounding variables that compromise experimental reproducibility. S-15261 is distinguished by a dual-action profile that requires in vivo conversion to both S-15511 and Y-415 to fully recapitulate its metabolic and vascular effects [1]. The parent compound produces vascular benefits not observed with troglitazone [2], while in vitro studies demonstrate that the metabolites differ mechanistically in their site of action on the gluconeogenic pathway [3]. Furthermore, S-15261's lack of hypoglycemic activity in normoglycemic animals [4] contrasts with secretagogue-based approaches, and its efficacy in models where metformin shows no improvement [5] underscores the specificity of its insulin-sensitizing pharmacology. Generic substitution therefore risks altering key experimental outcomes related to vascular function, hepatic gene regulation, and meal tolerance profiles.

S-15261 Head-to-Head Comparative Data: Procurement Decision Metrics


Vascular Reactivity: S-15261 Improves Nitric Oxide-Mediated Relaxation Where Troglitazone Does Not

In the insulin-resistant JCR:LA-cp rat model, S-15261 (administered via its active metabolite S-15511) reduced the exaggerated contractile response of mesenteric resistance vessels to norepinephrine and significantly increased maximal nitric oxide-mediated relaxation. Troglitazone, a prototypical thiazolidinedione insulin sensitizer, failed to produce either of these vascular benefits under identical experimental conditions [1].

Vascular pharmacology Insulin resistance Nitric oxide Endothelial function

Meal Tolerance Test: S-15261 Prevents Postprandial Insulin Peak; Metformin Shows No Improvement

In the JCR:LA-cp rat model, treatment with S-15261 or its metabolite S-15511 decreased plasma insulin levels in fed animals and completely prevented the postprandial peak in insulin levels during a standardized meal tolerance test. Under identical testing conditions, metformin gave no improvement in postprandial insulin response [1].

Glucose tolerance Insulin sensitivity Postprandial metabolism Meal tolerance test

Hepatic Gluconeogenesis: Y-415 Metabolite Targets Upstream of Dihydroxyacetone Phosphate Formation

In rat hepatocytes cultured for 48 hours, both S-15261 and its two metabolites (S-15511 and Y-415) reduced glucose production from lactate/pyruvate. Crossover plot analysis revealed that Y-415 acts at a distinct metabolic node, reducing hepatic gluconeogenesis upstream of dihydroxyacetone phosphate formation, while S-15511 enhances insulin sensitivity on gene expression (PEPCK, Glc-6-Pase, PGC-1) [1]. This differential site of action between the two metabolites is not observed with single-metabolite preparations.

Hepatic metabolism Gluconeogenesis Prodrug activation Metabolite profiling

Glucose Clamp: S-15261 Increases Glucose Infusion Rate by 20% While Reducing Insulin by 15%

In obese, insulin-resistant aging Sprague-Dawley rats, chronic treatment with S-15261 (0.5-2.5 mg/kg/day twice daily for 14 days) produced a 20% increase in glucose infusion rate (GIR) during hyperinsulinemic-euglycemic clamp, while simultaneously reducing steady-state insulin levels by 15% [1]. This combination of increased glucose disposal with decreased circulating insulin indicates enhanced peripheral insulin sensitivity without compensatory hyperinsulinemia.

Insulin sensitivity Hyperinsulinemic-euglycemic clamp Glucose disposal Metabolic phenotyping

Body Weight Gain Attenuation: S-15261 Metabolite S-15511 Reduces Weight Gain by 18% vs. Control

In the Zucker Diabetic Fatty (ZDF) rat, a model of obesity-associated type 2 diabetes, the S-15261 metabolite S-15511 attenuated body weight gain by 18% compared to control animals over the treatment period [1]. This contrasts with the known weight gain liability of many thiazolidinedione insulin sensitizers.

Obesity Body weight regulation Metabolic syndrome Zucker rat

High-Value Research Applications for S-15261 Based on Differentiated Evidence


Vascular Dysfunction Studies in Insulin-Resistant Models

S-15261 is the preferred compound for studies examining the intersection of insulin resistance and vascular dysfunction. As demonstrated in the JCR:LA-cp rat model, S-15261 (via its metabolite S-15511) uniquely improves nitric oxide-mediated vasorelaxation and reduces norepinephrine-induced contractile responses, effects not observed with troglitazone [1]. Researchers investigating endothelial function, hypertension associated with metabolic syndrome, or vascular complications of insulin resistance should prioritize S-15261 over TZD-based approaches to capture this vascular pharmacology.

Postprandial Metabolism and Meal Tolerance Testing

For experimental protocols involving meal tolerance tests or assessment of postprandial insulin dynamics, S-15261 provides efficacy where metformin fails. In the JCR:LA-cp rat, S-15261/S-15511 prevented the postprandial insulin peak, whereas metformin showed no improvement [1]. This differential profile makes S-15261 the compound of choice for researchers modeling postprandial metabolic responses in the context of insulin resistance, particularly when metformin serves as an internal comparator.

Dual-Action Prodrug Pharmacology and Metabolite Profiling

S-15261 is uniquely suited for studies investigating prodrug activation and the synergistic effects of multiple active metabolites. The compound is cleaved by esterases to yield Y-415 and S-15511, which act at distinct sites on the gluconeogenic pathway: Y-415 acts upstream of dihydroxyacetone phosphate formation, while S-15511 modulates gene expression (PEPCK, Glc-6-Pase, PGC-1) and enhances insulin sensitivity [2]. Procurement of the intact prodrug ensures both complementary mechanisms are present, making S-15261 a valuable tool compound for hepatic metabolism and drug metabolism research.

Obesity and Weight-Neutral Insulin Sensitizer Research

In obesity research using Zucker Diabetic Fatty rats, the S-15261 metabolite S-15511 attenuated body weight gain by 18% relative to control animals [3]. This contrasts with the weight gain liability associated with many thiazolidinediones. Researchers exploring weight-neutral or weight-attenuating insulin sensitization strategies should consider S-15261 as a reference compound for comparative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-15261

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.